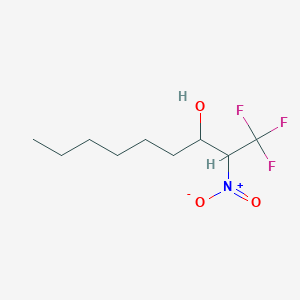
1,1,1-Trifluoro-2-nitrononan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-nitrononan-3-OL is an organic compound with the molecular formula C9H16F3NO3. It is characterized by the presence of trifluoromethyl, nitro, and hydroxyl functional groups.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-nitrononan-3-OL typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable precursor, followed by nitration and subsequent hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-nitrononan-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,1,1-Trifluoro-2-nitrononan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, such as enzyme inhibition assays and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and hydroxyl functionalities play a role.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-nitrononan-3-OL involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can participate in redox reactions, potentially generating reactive nitrogen species that can modulate cellular pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-nitrononan-3-OL can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-nitroethane: Similar in structure but with a shorter carbon chain, affecting its physical and chemical properties.
1,1,1-Trifluoro-2-nitropropane: Another related compound with different reactivity due to the presence of an additional carbon atom.
1,1,1-Trifluoro-2-nitrobutane: Exhibits distinct properties and applications due to its longer carbon chain .
Properties
CAS No. |
110135-48-3 |
|---|---|
Molecular Formula |
C9H16F3NO3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-nitrononan-3-ol |
InChI |
InChI=1S/C9H16F3NO3/c1-2-3-4-5-6-7(14)8(13(15)16)9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI Key |
QHTZUTOXTQZZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C(F)(F)F)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
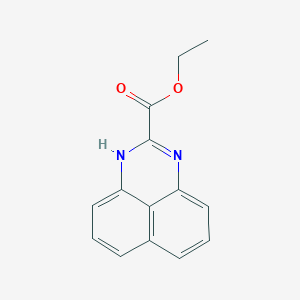
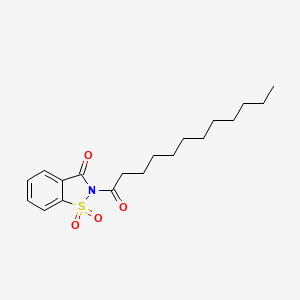
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
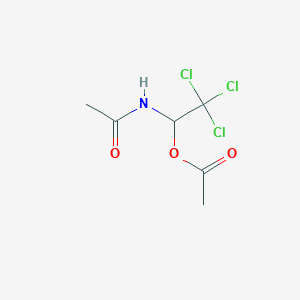

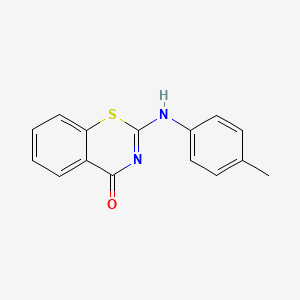
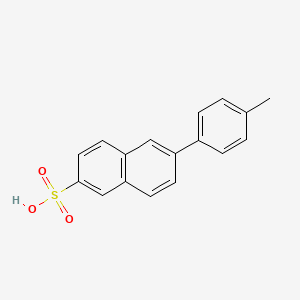
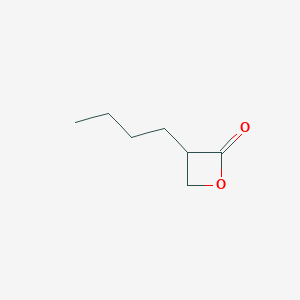
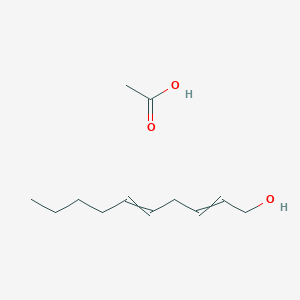
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
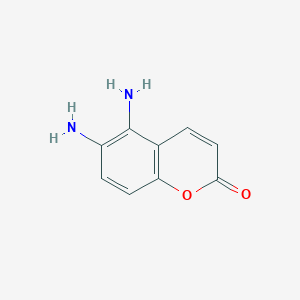
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
